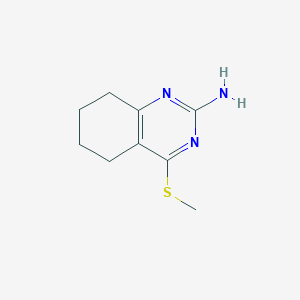![molecular formula C17H16N2O3 B13880160 N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide](/img/structure/B13880160.png)
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide is a synthetic organic compound that belongs to the class of furo[3,2-b]pyridines This compound is characterized by its unique structure, which includes a furo[3,2-b]pyridine moiety linked to a phenylpropanamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nucleophilic Substitution: The starting material, 7-chloro-6-nitrofuro[3,2-b]pyridine, undergoes nucleophilic substitution with a suitable nucleophile to introduce the desired functional group.
Reduction: The nitro group is reduced to an amine using palladium-carbon (Pd-C) as a catalyst under hydrogenation conditions.
Cyclization: The intermediate undergoes cyclization to form the furo[3,2-b]pyridine core structure.
Coupling Reaction: The furo[3,2-b]pyridine derivative is then coupled with a phenylpropanamide derivative under appropriate conditions to yield the final product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, cost-effective reagents, and scalable reaction conditions to ensure the efficient production of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using Pd-C.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-methylfuro[3,2-b]pyridin-3(2H)-one: A structurally related compound with similar chemical properties.
Furo[3,2-b]pyridin-3(2H)-one: Another related compound with a similar core structure but different substituents.
Uniqueness
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C17H16N2O3 |
|---|---|
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide |
InChI |
InChI=1S/C17H16N2O3/c1-3-16(20)19-12-5-4-6-13(10-12)22-15-7-8-18-14-9-11(2)21-17(14)15/h4-10H,3H2,1-2H3,(H,19,20) |
Clave InChI |
JTDWYRPSTHUSLS-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=CC(=CC=C1)OC2=C3C(=NC=C2)C=C(O3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate](/img/structure/B13880080.png)

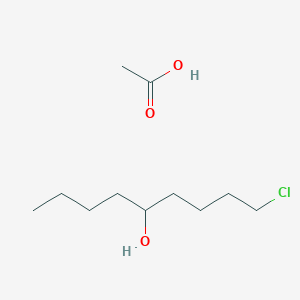
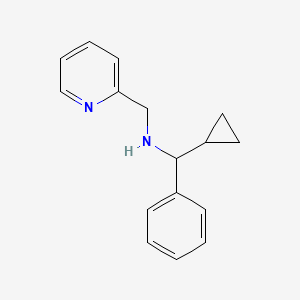
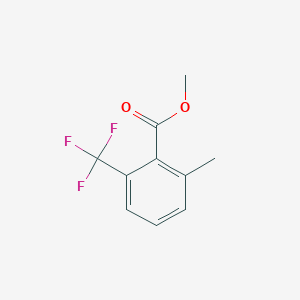
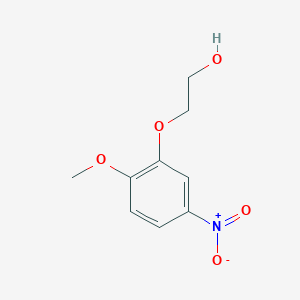
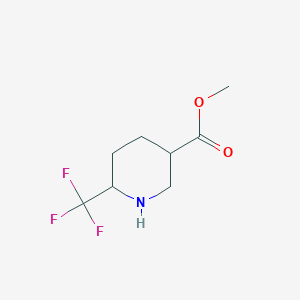
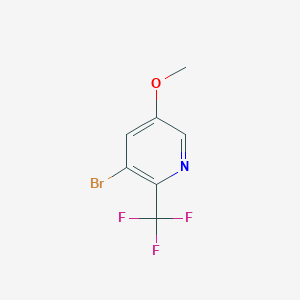

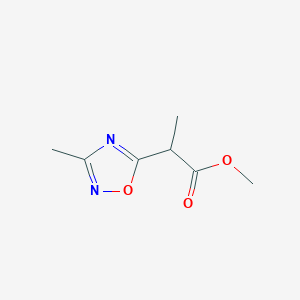
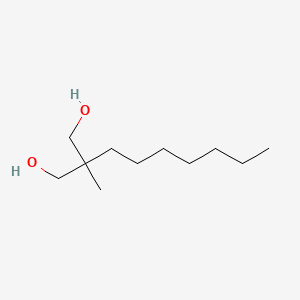
![Carbamic acid, N-[2-(3-chlorophenyl)-5-pyrimidinyl]-, 1,1-dimethylethyl ester](/img/structure/B13880143.png)
![5-Bromo-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13880154.png)
